![molecular formula C19H18N2O8 B2777259 methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate CAS No. 924845-29-4](/img/structure/B2777259.png)
methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate
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Description
Methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H18N2O8 and its molecular weight is 402.359. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Conformation
Studies on structurally related pyran derivatives, such as 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile, reveal insights into their crystal structure and molecular conformation. These compounds adopt boat conformations with significant dihedral angles, indicating potential for unique chemical reactivity and interactions due to their 3D structures (Nesterov & Viltchinskaia, 2001).
Chemical Reactivity and Synthesis
Research on pyran derivatives also involves their reactivity and potential for forming various heterocyclic compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into multiple derivatives, showcasing the versatility of these compounds in synthesizing a range of heterocyclic structures with potential biological and chemical utility (Harb et al., 1989).
Supramolecular Assemblies
A DFT analysis on substituted 4H-pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, highlights the formation of interesting supramolecular assemblies. These assemblies are characterized by a combination of classical hydrogen bonds, π–stacking, and unconventional π–hole interactions, suggesting the potential for novel material science applications (Chowhan et al., 2020).
Antibacterial and Antioxidant Properties
Research on pyrano[3,2-b]pyran derivatives synthesized using green chemistry approaches has explored their antibacterial and antioxidant properties. These compounds, synthesized under environmentally friendly conditions, have shown significant biological activity, suggesting potential applications in pharmaceuticals and as bioactive materials (Memar et al., 2020).
properties
IUPAC Name |
propan-2-yl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O8/c1-9(2)27-19(24)15-14(11-5-3-4-6-12(11)21(25)26)17-16(29-18(15)20)13(23)7-10(8-22)28-17/h3-7,9,14,22H,8,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSOXNOGNYAAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate |
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